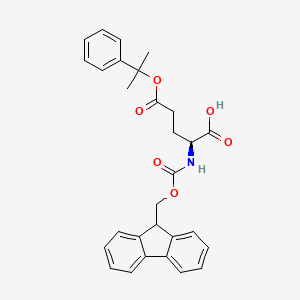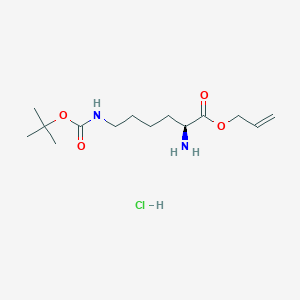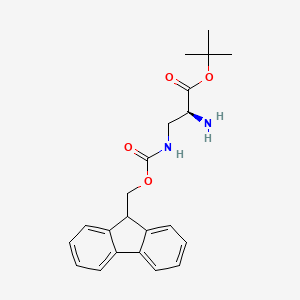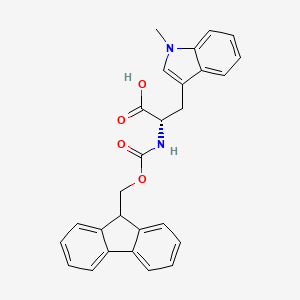
Fmoc-L-Glu(2-Phenylisopropyloxy)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-L-Glu(2-phenylisopropyloxy)-OH, also known as Fmoc-L-glutamic acid 5-(2-phenylisopropyl) ester, is a derivative of glutamic acid. It is commonly used in the field of peptide synthesis, particularly in the preparation of cyclic peptides. The compound is characterized by its white to pale yellow powder appearance and has a molecular formula of C29H29NO6 with a molecular weight of 487.56 .
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-L-Glu(2-phenylisopropyloxy)-OH is widely used in solid-phase peptide synthesis (SPPS) for the preparation of cyclic peptides. The selective removal of the 2-phenylisopropyl group allows for the formation of peptide bonds in a controlled manner .
Biology and Medicine
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of complex peptides and proteins, which are essential for drug development and production.
Wirkmechanismus
Target of Action
Fmoc-L-Glu(2-phenylisopropyloxy)-OH, also known as Fmoc-Glu(O-2-PhiPr)-OH, is primarily used in the field of peptide synthesis . Its primary targets are the amino acids in the peptide chain that are being synthesized .
Mode of Action
This compound acts as a protecting group for the glutamic acid residue in peptide synthesis . The Fmoc (Fluorenylmethyloxycarbonyl) group protects the amino terminus of the glutamic acid, while the 2-phenylisopropyloxy group protects the side chain carboxyl group . These protections are crucial during the synthesis process to prevent unwanted side reactions .
Biochemical Pathways
The compound plays a significant role in the biochemical pathway of peptide synthesis . It allows for the selective addition of amino acids in a step-wise manner, enabling the creation of specific peptide sequences .
Result of Action
The result of the compound’s action is the successful synthesis of peptides with the desired sequence . After the peptide chain is assembled, the protecting groups can be removed to yield the final product .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as temperature, solvent, and the presence of other reagents can affect its efficacy and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Glu(2-phenylisopropyloxy)-OH involves the protection of the glutamic acid side chain with a 2-phenylisopropyl group. This protection is crucial for the selective removal of the protecting group in the presence of other protecting groups. The synthetic route typically involves the following steps:
Protection of the Glutamic Acid Side Chain: The side chain of glutamic acid is protected using 2-phenylisopropyl alcohol under acidic conditions.
Fmoc Protection: The amino group of the protected glutamic acid is then protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥ 98%.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-L-Glu(2-phenylisopropyloxy)-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The 2-phenylisopropyl group can be selectively removed in the presence of tBu-based protecting groups by treatment with 1% trifluoroacetic acid (TFA) in dichloromethane (DCM).
Deprotection Reactions: The Fmoc group can be removed using piperidine in dimethylformamide (DMF).
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for the selective removal of the 2-phenylisopropyl group.
Piperidine: Used for the removal of the Fmoc group.
Dichloromethane (DCM): and : Common solvents used in these reactions.
Major Products Formed
Fmoc-L-Glu-OH: Formed after the removal of the 2-phenylisopropyl group.
L-Glu-OH: Formed after the removal of both the Fmoc and 2-phenylisopropyl groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-L-Glu-OH: Lacks the 2-phenylisopropyl group, making it less selective in certain reactions.
Fmoc-L-Asp(2-phenylisopropyloxy)-OH: Similar structure but with aspartic acid instead of glutamic acid.
Uniqueness
Fmoc-L-Glu(2-phenylisopropyloxy)-OH is unique due to its selective protection of the glutamic acid side chain, which allows for the controlled synthesis of cyclic peptides. This selectivity makes it a valuable tool in peptide synthesis and pharmaceutical research .
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(2-phenylpropan-2-yloxy)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO6/c1-29(2,19-10-4-3-5-11-19)36-26(31)17-16-25(27(32)33)30-28(34)35-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-25H,16-18H2,1-2H3,(H,30,34)(H,32,33)/t25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNRKQDJIWMHNG-VWLOTQADSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718516 |
Source


|
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-oxo-5-[(2-phenylpropan-2-yl)oxy]pentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200616-39-3 |
Source


|
| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-oxo-5-[(2-phenylpropan-2-yl)oxy]pentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(2S,3R)-4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoate](/img/structure/B613367.png)

